L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-
CAS No.: 59749-22-3
Cat. No.: VC17337624
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59749-22-3 |
|---|---|
| Molecular Formula | C12H12ClNO3 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | BCZYCMUPDFSLAA-JTQLQIEISA-N |
| Isomeric SMILES | C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl |
Introduction
Structural Elucidation and Molecular Features
Core Architecture and Stereochemistry
The compound’s backbone consists of a pyrrolidine ring fused with a carboxylic acid group at position 2 and a ketone at position 5. The nitrogen atom at position 1 is substituted with a 4-chlorobenzyl group, introducing aromaticity and electron-withdrawing effects. The stereocenter at carbon 2 adopts an S configuration, as evidenced by the InChI string InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 . This configuration is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Spectroscopic and Computational Data
The compound’s 2D structure is represented by the SMILES notation C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl, which encodes the spatial arrangement of atoms and functional groups . Collision cross-section (CCS) predictions for various adducts, calculated using ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.05785 | 153.5 |
| [M+Na]+ | 276.03979 | 165.4 |
| [M-H]- | 252.04329 | 154.9 |
| [M+Na-2H]- | 274.02524 | 158.5 |
These values aid in mass spectrometry-based identification and differentiation from structural analogs .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-, typically involves a multi-step sequence starting from L-pyroglutamic acid. A common route includes:
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Protection of the carboxylic acid group using tert-butyl esters to prevent unwanted side reactions.
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Alkylation of the nitrogen with 4-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in DMF).
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Deprotection of the carboxylic acid via acidic hydrolysis (e.g., trifluoroacetic acid).
Alternative methods employ transition-metal catalysis for regioselective functionalization, though yields and scalability remain under investigation.
Byproducts and Optimization
The formation of diastereomers or over-alkylated products is a common challenge. Chromatographic purification and kinetic control (low-temperature reactions) are employed to enhance selectivity. Recent advances in flow chemistry have improved reaction efficiency, reducing side product formation by 20–30% compared to batch processes.
Physicochemical Properties
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound exhibits a half-life of 6–8 weeks, with degradation products including 4-chlorobenzyl alcohol and pyroglutamic acid. Photostability studies recommend storage in amber glass to prevent UV-induced decomposition.
Biological Activity and Mechanisms
Protein Interaction Studies
Molecular docking simulations reveal favorable binding to the S1 pocket of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. The chlorophenyl moiety engages in π-π stacking with Phe357, while the carboxylic acid hydrogen-bonds with Arg125.
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors and neurokinin receptor antagonists. For example, its ammonium salt (CID 3042465) is utilized in peptide mimetics to enhance bioavailability .
Prodrug Development
Ester derivatives, such as the methyl ester (CAS 54571-66-3), are investigated as prodrugs to improve membrane permeability. Enzymatic hydrolysis in vivo regenerates the active carboxylic acid form .
Comparative Analysis with Structural Analogs
Chloro vs. Fluoro Substitutions
Replacing the 4-chlorophenyl group with 4-fluorophenyl (CID 3042465) reduces molecular weight by 18.4 g/mol and alters electronic properties. The fluoro analog exhibits a 15% higher solubility in phosphate-buffered saline but lower enzyme inhibition potency, likely due to reduced hydrophobic interactions .
Stereochemical Influences
The (2R) enantiomer, though synthetically accessible, shows no significant activity in DPP-4 inhibition assays, underscoring the importance of the S configuration.
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